Lathodoratin

Description

Structure

3D Structure

Properties

CAS No. |

76693-50-0 |

|---|---|

Molecular Formula |

C11H10O4 |

Molecular Weight |

206.19 g/mol |

IUPAC Name |

3-ethyl-5,7-dihydroxychromen-4-one |

InChI |

InChI=1S/C11H10O4/c1-2-6-5-15-9-4-7(12)3-8(13)10(9)11(6)14/h3-5,12-13H,2H2,1H3 |

InChI Key |

SCZKCXUGDWJJGV-UHFFFAOYSA-N |

SMILES |

CCC1=COC2=CC(=CC(=C2C1=O)O)O |

Canonical SMILES |

CCC1=COC2=CC(=CC(=C2C1=O)O)O |

Appearance |

Solid powder |

Other CAS No. |

76693-50-0 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Lathodoratin; |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Lathodoratin: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lathodoratin is a naturally occurring chromone derivative first isolated from the sweet pea, Lathyrus odoratus. As a phytoalexin, it plays a crucial role in the plant's defense against fungal pathogens. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, with a focus on its antifungal potential. Detailed experimental protocols for its induction and isolation, alongside a discussion of its biosynthetic pathway, are presented to facilitate further research and development.

Chemical Structure and Properties

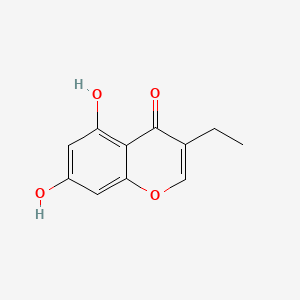

This compound is chemically known as 3-ethyl-5,7-dihydroxy-4H-chromen-4-one. Its structure features a chromone core substituted with an ethyl group at the C-3 position and hydroxyl groups at the C-5 and C-7 positions.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₁H₁₀O₄ | [1] |

| IUPAC Name | 3-ethyl-5,7-dihydroxy-4H-chromen-4-one | [1] |

| Molecular Weight | 206.19 g/mol | [1] |

| Exact Mass | 206.0579 u | [1] |

| CAS Number | 76693-50-0 | [1] |

| Appearance | Solid powder | [1] |

| Solubility | Soluble in DMSO | [1] |

| Storage | Short term (days to weeks) at 0-4 °C; Long term (months to years) at -20 °C in a dry, dark environment. | [1] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Data | Values |

| UV λmax (MeOH) | 213, 232, 257, 266, 295 nm |

| ¹H NMR (Acetone-d₆) | δ (ppm): 1.15 (3H, t, J=7.5 Hz, -CH₂CH ₃), 2.50 (2H, q, J=7.5 Hz, -CH ₂CH₃), 6.24 (1H, d, J=2 Hz, H-8), 6.34 (1H, d, J=2 Hz, H-6), 7.85 (1H, s, H-2), 12.7 (1H, s, 5-OH) |

| ¹³C NMR (Acetone-d₆) | δ (ppm): 11.6 (q), 18.2 (t), 94.6 (d), 99.3 (d), 105.1 (s), 115.8 (s), 156.0 (s), 158.4 (s), 162.2 (s), 164.2 (s), 177.3 (s) |

| Mass Spectrometry (MS) | m/z (%): 206 (M⁺, 100), 191 (25), 178 (28), 177 (48), 150 (30) |

Note: Spectroscopic data is based on the original characterization by Robeson, Ingham, & Harborne (1980).

Experimental Protocols

Induction and Isolation of this compound from Lathyrus odoratus

This compound is a phytoalexin, and its production in the sweet pea (Lathyrus odoratus) can be induced by abiotic elicitors. The following protocol is based on methods described for phytoalexin induction.

Materials:

-

Sweet pea (Lathyrus odoratus) pods or seedlings

-

2% (w/v) aqueous copper(II) sulfate (CuSO₄) solution

-

Sterile deionized water

-

Ethyl acetate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate, methanol gradients)

-

Rotary evaporator

-

High-performance liquid chromatography (HPLC) system

Methodology:

-

Elicitation: Spray the sweet pea pods or seedlings with a 2% aqueous CuSO₄ solution. Control plants should be sprayed with sterile deionized water.

-

Incubation: Keep the treated and control plants in a humid environment at room temperature for 48-72 hours to allow for the induction and accumulation of this compound.

-

Extraction: Harvest the elicited plant material and homogenize it in ethyl acetate. Filter the mixture to remove solid plant debris.

-

Concentration: Concentrate the ethyl acetate extract under reduced pressure using a rotary evaporator.

-

Chromatographic Purification:

-

Subject the concentrated extract to silica gel column chromatography.

-

Elute the column with a gradient of hexane and ethyl acetate, followed by ethyl acetate and methanol, to separate the compounds based on polarity.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) to identify fractions containing this compound.

-

Pool the this compound-rich fractions and concentrate them.

-

-

Final Purification: Perform final purification using preparative HPLC to obtain pure this compound.

References

Lathodoratin: A Technical Guide to a Phytoalexin with Antifungal Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lathodoratin, a naturally occurring chromone derivative, has been identified as a phytoalexin with notable antifungal properties. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, and biological activity. Detailed experimental protocols for its isolation and synthesis, where available in the public domain, are presented. Furthermore, this document summarizes the current understanding of its biosynthetic pathway and explores its potential as a lead compound in the development of novel antifungal agents. All quantitative data is presented in structured tables for clarity and comparative analysis, and key conceptual frameworks are visualized using logical diagrams.

Chemical Identity and Properties

This compound is chemically classified as a 3-ethyl-5,7-dihydroxy-4H-chromen-4-one. Its fundamental properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 3-ethyl-5,7-dihydroxy-4H-chromen-4-one |

| CAS Number | 76693-50-0 |

| Molecular Formula | C₁₁H₁₀O₄ |

| Molecular Weight | 206.19 g/mol |

| Appearance | Information not available |

| Solubility | Information not available |

Biological Activity: A Phytoalexin with Antifungal Action

This compound is a phytoalexin, a class of antimicrobial compounds produced by plants in response to pathogen attack. It is primarily found in the sweet pea (Lathyrus odoratus) and exhibits antifungal activity.[1] While the broad-spectrum antifungal activity is recognized, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values against a comprehensive panel of fungal pathogens, are not extensively reported in publicly available literature. Further research is required to fully characterize its antifungal profile.

Experimental Protocols

Isolation from Lathyrus odoratus (Sweet Pea)

A general workflow for the isolation of phytoalexins from plant material is outlined below. This process would need to be optimized for the specific extraction and purification of this compound.

Caption: Generalized workflow for the isolation of this compound.

Protocol:

-

Plant Material Preparation: Induce the production of phytoalexins in Lathyrus odoratus seedlings or leaves through exposure to a stressor, such as a fungal elicitor or UV radiation.

-

Extraction: Homogenize the stressed plant tissue and extract with a polar solvent like methanol or ethanol at room temperature for an extended period.

-

Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Solvent Partitioning: Partition the concentrated aqueous extract against an immiscible organic solvent, such as ethyl acetate, to separate compounds based on their polarity. This compound is expected to partition into the organic phase.

-

Chromatography: Subject the organic phase to a series of chromatographic techniques for purification. This may include column chromatography on silica gel, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.

-

Characterization: Confirm the identity and purity of the isolated compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Chemical Synthesis

A definitive, step-by-step synthetic protocol for this compound is not well-documented. However, the synthesis of the 3-ethyl-5,7-dihydroxy-4H-chromen-4-one core can be conceptually approached through established methods for chromone synthesis. A plausible, though unverified, synthetic pathway is proposed below.

Caption: A conceptual synthetic pathway for this compound.

Conceptual Steps:

-

Starting Material: Phloroglucinol (1,3,5-trihydroxybenzene) would serve as a suitable starting material for the A-ring of the chromone.

-

Acylation: A Friedel-Crafts acylation of phloroglucinol with propionyl chloride in the presence of a Lewis acid catalyst would introduce the ethyl ketone side chain, forming 1-(2,4,6-trihydroxyphenyl)propan-1-one.

-

Cyclization: The key step would be the intramolecular cyclization to form the pyranone ring. This could potentially be achieved through various named reactions known in flavonoid and chromone synthesis, such as a modified Baker-Venkataraman rearrangement or by reaction with a suitable C1 synthon followed by cyclization and dehydration.

Biosynthesis and Signaling Pathways

This compound's biosynthesis in Lathyrus odoratus is understood to follow a polyketide pathway for the formation of the phloroglucinol ring.[1] The remaining carbon atoms, including the ethyl group at the C3 position, are derived from the amino acid isoleucine.[1] This biosynthetic origin is a notable feature of this compound.

Caption: Biosynthetic precursors of this compound.

Currently, there is no specific information available in the scientific literature regarding the signaling pathways that are directly modulated by this compound in fungal cells or in the host plant. Research in this area would be crucial to understanding its mechanism of action and its role in plant defense.

Future Directions

This compound presents an interesting scaffold for the development of new antifungal agents. Future research should focus on:

-

Quantitative Antifungal Profiling: Determining the MIC values of this compound against a wide range of clinically relevant and agriculturally important fungal pathogens.

-

Elucidation of Mechanism of Action: Investigating the specific cellular targets and signaling pathways in fungi that are affected by this compound.

-

Development of Synthetic Protocols: Establishing efficient and scalable synthetic routes to produce this compound and its analogs for structure-activity relationship (SAR) studies.

-

In Vivo Efficacy Studies: Evaluating the antifungal efficacy of this compound in animal models of fungal infections and in plant disease models.

The information compiled in this technical guide provides a foundation for researchers and drug development professionals to explore the potential of this compound as a novel antifungal agent. Further investigation is warranted to fully unlock its therapeutic promise.

References

The Lathodoratin Biosynthesis Pathway in Lathyrus odoratus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lathodoratin, a 3-ethylchromone phytoalexin from the sweet pea (Lathyrus odoratus), represents a unique branch of specialized plant metabolism. Unlike the well-characterized flavonoid and anthocyanin pathways, the biosynthesis of this compound proceeds via a distinct polyketide-based mechanism. This technical guide provides a comprehensive overview of the putative this compound biosynthesis pathway, drawing upon current knowledge of chromone formation in other plant species. It outlines the key enzymatic steps, presents hypothetical quantitative data, and offers detailed experimental protocols for the investigation of this pathway. This document is intended to serve as a foundational resource for researchers seeking to elucidate the genetic and biochemical basis of this compound production, with potential applications in drug discovery and development.

Introduction

Lathyrus odoratus, commonly known as the sweet pea, is a species renowned for its vibrant floral colors and sweet fragrance. Beyond its ornamental value, it is a source of various bioactive specialized metabolites. Among these is this compound, a phytoalexin with a 3-ethylchromone core structure (C₁₁H₁₀O₄)[1]. Phytoalexins are antimicrobial compounds synthesized by plants in response to pathogen attack, playing a crucial role in plant defense[2]. The unique chromone structure of this compound suggests a biosynthetic origin distinct from the phenylpropanoid pathway that gives rise to the more common flavonoids and anthocyanins.

This guide details the proposed biosynthetic pathway of this compound, which is hypothesized to be initiated by a type III polyketide synthase (PKS). Evidence from other plant species indicates that chromone biosynthesis involves the iterative condensation of malonyl-CoA units, followed by cyclization and subsequent modifications[3][4][5]. Understanding this pathway is not only of fundamental scientific interest but also holds potential for the biotechnological production of novel chromone derivatives with pharmaceutical applications.

Proposed this compound Biosynthesis Pathway

Based on the established mechanisms of chromone biosynthesis in other plant species, we propose a putative pathway for this compound formation in Lathyrus odoratus. This pathway commences with the assembly of a polyketide chain by a Type III Polyketide Synthase (PKS), followed by cyclization and tailoring reactions.

Key Enzymatic Steps

The proposed pathway can be divided into the following key steps:

-

Polyketide Chain Assembly: A specific Type III Polyketide Synthase, tentatively named this compound Synthase (LDS), likely catalyzes the iterative condensation of one molecule of a starter CoA-ester (proposedly propionyl-CoA to account for the ethyl group) and four molecules of malonyl-CoA to form a linear pentaketide intermediate.

-

Cyclization and Aromatization: The pentaketide intermediate undergoes an intramolecular C-to-O cyclization to form the chromone ring. This cyclization is often a spontaneous process following the release of the polyketide chain from the PKS.

-

Hydroxylation: The chromone backbone is likely hydroxylated at positions 5 and 7 by specific cytochrome P450 monooxygenases (CYP450s) to produce 3-ethyl-5,7-dihydroxychromone (this compound).

Pathway Diagram

Caption: Proposed biosynthetic pathway of this compound in Lathyrus odoratus.

Quantitative Data Summary

Currently, there is a lack of published quantitative data specifically for the this compound biosynthetic pathway in Lathyrus odoratus. The following tables present hypothetical data based on typical values observed for other plant polyketide and specialized metabolite pathways. These tables are intended to serve as a template for future experimental work.

Table 1: Hypothetical Kinetic Parameters of this compound Synthase (LDS)

| Substrate | K_m_ (µM) | V_max_ (pmol/s/mg protein) | k_cat_ (s⁻¹) |

| Propionyl-CoA | 50 | 150 | 0.10 |

| Malonyl-CoA | 25 | 200 | 0.13 |

Table 2: Hypothetical Metabolite Concentrations in Elicited Lathyrus odoratus Tissues

| Metabolite | Concentration (µg/g fresh weight) |

| Propionyl-CoA | 5 - 10 |

| Malonyl-CoA | 20 - 50 |

| This compound | 100 - 500 |

Experimental Protocols

The following protocols provide detailed methodologies for the key experiments required to investigate the this compound biosynthesis pathway.

Protocol for this compound Extraction and Quantification

This protocol describes the extraction of this compound from Lathyrus odoratus tissues and its quantification using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Lathyrus odoratus tissue (e.g., leaves, stems)

-

Liquid nitrogen

-

80% (v/v) methanol

-

Mortar and pestle or tissue homogenizer

-

Centrifuge

-

HPLC system with a C18 column and UV detector

-

This compound standard (if available, otherwise use a related chromone standard for relative quantification)

-

Milli-Q water

-

Acetonitrile

-

Formic acid

Procedure:

-

Harvest fresh Lathyrus odoratus tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a tissue homogenizer.

-

Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.

-

Add 1 mL of 80% methanol to the tube.

-

Vortex vigorously for 1 minute and then incubate at 4°C for 1 hour with occasional shaking to extract the metabolites.

-

Centrifuge the sample at 13,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

Inject 10 µL of the filtered extract onto the HPLC system.

-

Perform chromatographic separation using a C18 column with a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid) at a flow rate of 1 mL/min. A typical gradient could be: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-35 min, 90-10% B; 35-40 min, 10% B.

-

Monitor the elution profile at a wavelength of 254 nm.

-

Identify the this compound peak by comparing its retention time with that of a standard (if available).

-

Quantify the amount of this compound by integrating the peak area and comparing it to a standard curve generated with known concentrations of the this compound standard.

Protocol for Type III Polyketide Synthase (PKS) Enzyme Assay

This protocol outlines a radiometric assay to measure the activity of the putative this compound Synthase (LDS).

Materials:

-

Protein extract from Lathyrus odoratus tissues

-

[¹⁴C]-Malonyl-CoA (specific activity ~2 GBq/mmol)

-

Propionyl-CoA

-

Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0)

-

Ethyl acetate

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare a crude protein extract from Lathyrus odoratus tissues known to produce this compound.

-

Set up the enzyme reaction in a final volume of 100 µL containing:

-

50 µL of protein extract

-

10 µL of 1 mM Propionyl-CoA

-

10 µL of 0.5 mM [¹⁴C]-Malonyl-CoA (containing ~1 nCi)

-

30 µL of assay buffer

-

-

Incubate the reaction mixture at 30°C for 30 minutes.

-

Stop the reaction by adding 20 µL of 20% (v/v) HCl.

-

Extract the polyketide products by adding 200 µL of ethyl acetate and vortexing vigorously.

-

Centrifuge at 13,000 x g for 5 minutes to separate the phases.

-

Transfer 150 µL of the upper ethyl acetate phase to a scintillation vial.

-

Evaporate the ethyl acetate under a stream of nitrogen.

-

Add 4 mL of scintillation cocktail to the vial and measure the radioactivity using a scintillation counter.

-

A control reaction without the protein extract should be run in parallel to determine the background radioactivity.

-

Calculate the enzyme activity as the amount of [¹⁴C]-malonyl-CoA incorporated into the polyketide product per unit time and per milligram of protein.

Protocol for Gene Expression Analysis by RT-qPCR

This protocol describes the analysis of the expression levels of candidate genes involved in this compound biosynthesis using Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR)[6].

Materials:

-

Lathyrus odoratus tissue

-

Liquid nitrogen

-

RNA extraction kit

-

DNase I

-

Reverse transcriptase

-

qPCR master mix (containing SYBR Green)

-

Gene-specific primers for candidate PKS and CYP450 genes

-

Reference gene primers (e.g., actin or ubiquitin)

-

qPCR instrument

Procedure:

-

RNA Extraction: Extract total RNA from Lathyrus odoratus tissues using a commercial RNA extraction kit according to the manufacturer's instructions.

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase and oligo(dT) or random primers.

-

qPCR Reaction: Set up the qPCR reaction in a final volume of 20 µL containing:

-

10 µL of 2x qPCR master mix

-

1 µL of forward primer (10 µM)

-

1 µL of reverse primer (10 µM)

-

2 µL of diluted cDNA (e.g., 1:10 dilution)

-

6 µL of nuclease-free water

-

-

qPCR Program: Run the qPCR using a standard three-step cycling protocol:

-

Initial denaturation: 95°C for 10 minutes

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds

-

Annealing: 60°C for 30 seconds

-

Extension: 72°C for 30 seconds

-

-

Melt curve analysis to check for primer specificity.

-

-

Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the expression of a reference gene.

Visualizations

Experimental Workflow for this compound Pathway Elucidation

Caption: Workflow for the elucidation of the this compound biosynthetic pathway.

Conclusion

The biosynthesis of this compound in Lathyrus odoratus presents an exciting area of research in plant specialized metabolism. The proposed polyketide-based pathway provides a solid framework for future investigations. The experimental protocols detailed in this guide offer a starting point for researchers to unravel the enzymatic and genetic machinery responsible for the production of this unique chromone phytoalexin. Elucidating this pathway will not only enhance our understanding of plant defense mechanisms but may also pave the way for the synthesis of novel bioactive compounds for pharmaceutical and other applications.

References

- 1. Structure and function of the chalcone synthase superfamily of plant type III polyketide synthases - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 2. Deciphering the Role of Phytoalexins in Plant-Microorganism Interactions and Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Overview of the Medicinally Important Plant Type III PKS Derived Polyketides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of a diarylpentanoid-producing polyketide synthase in the biosynthesis of 2-(2-phenylethyl)chromones in agarwood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Unveiling Lathodoratin: A Technical Guide to its Natural Sources and Isolation

For Immediate Release

This technical guide provides a comprehensive overview of Lathodoratin, a chromone phytoalexin found in the sweet pea (Lathyrus odoratus). This document is intended for researchers, scientists, and drug development professionals interested in the natural sourcing and isolation of this bioactive compound.

Introduction to this compound

This compound is a phytoalexin, a class of antimicrobial compounds produced by plants in response to pathogen attack or stress. It is chemically identified as 3-ethyl-5,7-dihydroxy-4H-chromen-4-one, with the chemical formula C₁₁H₁₀O₄. First identified in the pods of the sweet pea (Lathyrus odoratus), this compound is a key component of the plant's defense mechanism. The investigation of such natural defense compounds is of growing interest in the development of new therapeutic agents.

Natural Source and Elicitation

The primary natural source of this compound is the sweet pea plant (Lathyrus odoratus), a member of the legume family, Fabaceae. As a phytoalexin, its production in the plant is induced by various stress factors, both biotic and abiotic.

Biotic Elicitors:

-

Fungal Infection: Pathogenic fungi are potent inducers of phytoalexin biosynthesis. Inoculation of Lathyrus odoratus pods with fungal spores can significantly increase the production of this compound.

Abiotic Elicitors:

-

Heavy Metals: Salts of heavy metals, such as copper sulfate (CuSO₄), can act as abiotic elicitors, triggering a defense response and subsequent accumulation of this compound.

-

Ultraviolet (UV) Radiation: Exposure to UV radiation is another known stressor that can enhance the synthesis of phytoalexins in plants.

The strategic application of these elicitors can be a valuable tool for researchers looking to maximize the yield of this compound for isolation and further study.

Isolation and Purification Protocols

The isolation of this compound from Lathyrus odoratus involves a multi-step process of extraction and chromatographic purification. While specific quantitative yields are not widely reported in recent literature, the following outlines a general experimental workflow based on established methods for the isolation of chromones and phytoalexins from plant material.

Extraction

-

Plant Material Preparation: Immature pods of Lathyrus odoratus, preferably treated with an elicitor to induce this compound production, are harvested and flash-frozen in liquid nitrogen. The frozen tissue is then lyophilized (freeze-dried) to remove water and ground into a fine powder.

-

Solvent Extraction: The powdered plant material is extracted with a suitable organic solvent. A common choice is ethanol or methanol, which efficiently solubilizes chromones. The extraction is typically performed at room temperature with continuous agitation for several hours. This process is often repeated multiple times to ensure complete extraction.

-

Solvent Removal: The resulting extract is filtered to remove solid plant debris, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield a crude extract.

Purification

The crude extract, containing a complex mixture of plant metabolites, requires further purification to isolate this compound. This is typically achieved through a series of chromatographic techniques.

-

Liquid-Liquid Partitioning: The crude extract can be partitioned between an aqueous phase and an immiscible organic solvent (e.g., ethyl acetate) to separate compounds based on their polarity. This compound, being moderately polar, is expected to partition into the organic phase.

-

Column Chromatography: The organic phase is concentrated and subjected to column chromatography. Silica gel is a common stationary phase for the separation of chromones. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol), is employed to separate the different components of the extract. Fractions are collected and analyzed (e.g., by thin-layer chromatography) to identify those containing this compound.

-

High-Performance Liquid Chromatography (HPLC): For final purification, the fractions enriched with this compound are subjected to preparative or semi-preparative HPLC. A reversed-phase C18 column is often used, with a mobile phase consisting of a mixture of water (often acidified with formic or acetic acid) and an organic solvent like methanol or acetonitrile. This technique allows for the isolation of this compound at high purity.

Table 1: Summary of this compound Isolation Protocol

| Step | Description | Key Parameters |

| 1. Elicitation (Optional) | Induction of this compound production in Lathyrus odoratus pods. | Biotic (e.g., fungal spores) or abiotic (e.g., CuSO₄ solution) elicitors. |

| 2. Extraction | Extraction of metabolites from plant material. | Solvent: Ethanol or Methanol; Temperature: Room Temperature. |

| 3. Liquid-Liquid Partitioning | Initial separation based on polarity. | Solvents: Water and Ethyl Acetate. |

| 4. Column Chromatography | Further separation of the extract. | Stationary Phase: Silica Gel; Mobile Phase: Hexane/Ethyl Acetate gradient. |

| 5. HPLC | Final purification to obtain pure this compound. | Column: Reversed-phase C18; Mobile Phase: Water/Methanol or Acetonitrile gradient. |

Experimental Workflows and Signaling Pathways

The production of phytoalexins like this compound is a result of a complex signaling cascade initiated by the plant's recognition of a stressor. While the specific signaling pathway for this compound has not been fully elucidated, a general model for phytoalexin induction can be conceptualized.

Caption: Generalized signaling pathway for phytoalexin induction.

The isolation process can also be visualized as a sequential workflow, guiding the researcher from the raw plant material to the purified compound.

Caption: Experimental workflow for the isolation of this compound.

Conclusion

This compound represents a promising natural product with potential applications in drug development. This guide provides a foundational understanding of its natural sources and a generalized protocol for its isolation. Further research is warranted to fully elucidate its biosynthetic pathway, signaling cascade, and to optimize extraction and purification methods to improve yields for preclinical and clinical investigations. The methodologies outlined here serve as a starting point for researchers dedicated to exploring the therapeutic potential of this intriguing phytoalexin.

Lathodoratin: A Technical Whitepaper on its Function and Activity as a Phytoalexin

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phytoalexins are a diverse group of low molecular weight antimicrobial compounds synthesized by plants in response to pathogen attack or abiotic stress. These molecules play a crucial role in plant defense mechanisms. Lathodoratin, a 3-ethylchromone, has been identified as a phytoalexin produced by the sweet pea, Lathyrus odoratus. This technical guide provides a comprehensive overview of the current, albeit limited, scientific understanding of this compound, focusing on its function as a phytoalexin and its biological activities. Due to the nascent stage of research on this specific compound, this document also outlines general methodologies and frameworks for its further investigation, drawing parallels from more extensively studied phytoalexins and related chromone compounds.

Core Concepts: Phytoalexins and Plant Defense

Plants employ a two-tiered innate immune system to defend against pathogens. The first line of defense involves the recognition of pathogen-associated molecular patterns (PAMPs) by pattern recognition receptors (PRRs) on the plant cell surface, leading to PAMP-triggered immunity (PTI). Successful pathogens can suppress PTI by delivering effector proteins into the plant cell. The second tier of immunity, known as effector-triggered immunity (ETI), involves the recognition of these effectors by plant resistance (R) proteins. ETI often results in a more robust and rapid defense response, including the production of phytoalexins at the site of infection.

Phytoalexins contribute to disease resistance by exhibiting broad-spectrum antimicrobial activity, inhibiting the growth and development of invading pathogens. The chemical nature of phytoalexins is highly diverse and often specific to a particular plant family. This compound falls into the category of chromones, a class of oxygen-containing heterocyclic compounds.

This compound: Function and Biological Activity

Currently, there is a notable scarcity of specific quantitative data in the scientific literature regarding the biological activities of this compound. General studies on chromone derivatives, however, suggest potential antifungal, antibacterial, anticancer, and antioxidant properties.

Data Presentation

Due to the lack of specific experimental data for this compound, the following tables are presented as templates. Researchers are encouraged to populate these tables as data becomes available through future investigations.

Table 1: Antimicrobial Activity of this compound (Hypothetical Data)

| Microbial Species | Type | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Botrytis cinerea | Fungus | Data Not Available |

| Pseudomonas syringae | Bacterium | Data Not Available |

| Candida albicans | Fungus | Data Not Available |

| Escherichia coli | Bacterium | Data Not Available |

Table 2: Anticancer Activity of this compound (Hypothetical Data)

| Cancer Cell Line | Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | Data Not Available |

| A549 | Lung Carcinoma | Data Not Available |

| HeLa | Cervical Adenocarcinoma | Data Not Available |

Table 3: Antioxidant Activity of this compound (Hypothetical Data)

| Assay | IC50 (µg/mL) or Equivalent |

| DPPH Radical Scavenging | Data Not Available |

| ABTS Radical Scavenging | Data Not Available |

Experimental Protocols

The following sections detail generalized experimental protocols that can be adapted for the study of this compound.

Extraction and Purification of this compound from Lathyrus odoratus

This protocol is based on general methods for phytoalexin extraction and will require optimization for this compound.

-

Elicitation: Induce the production of this compound in Lathyrus odoratus seedlings or tissues by treating them with an elicitor, such as copper sulfate solution or a fungal spore suspension (e.g., from Botrytis cinerea).

-

Extraction: Harvest the elicited plant material after a suitable incubation period (e.g., 48-72 hours). Homogenize the tissue in a solvent such as ethanol or methanol.

-

Solvent Partitioning: Concentrate the crude extract under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water to separate compounds based on polarity.

-

Chromatography:

-

Column Chromatography: Subject the organic phase to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to achieve initial fractionation.

-

High-Performance Liquid Chromatography (HPLC): Further purify the this compound-containing fractions using reversed-phase HPLC with a suitable solvent system (e.g., water-acetonitrile gradient). Monitor the effluent with a UV detector at a wavelength determined by the UV spectrum of this compound.

-

Bioassays for Biological Activity

Antifungal Activity Assay (Broth Microdilution Method)

-

Preparation of Fungal Inoculum: Culture the test fungus (e.g., Botrytis cinerea) on a suitable agar medium. Prepare a spore suspension in a sterile saline solution and adjust the concentration.

-

Serial Dilution: Prepare a series of twofold dilutions of the purified this compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Add the fungal spore suspension to each well.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 25°C) for a defined period (e.g., 48-72 hours).

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that completely inhibits visible fungal growth.

Anticancer Activity Assay (MTT Assay)

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7, A549) in an appropriate culture medium supplemented with fetal bovine serum.

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

-

Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The IC50 value, the concentration of this compound that inhibits 50% of cell growth, can be calculated from the dose-response curve.

Antioxidant Activity Assay (DPPH Radical Scavenging Assay)

-

Preparation of DPPH Solution: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Reaction Mixture: Mix various concentrations of this compound with the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for a specific time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the decrease in absorbance at a specific wavelength (e.g., 517 nm).

-

Calculation: Calculate the percentage of radical scavenging activity. The IC50 value, the concentration of this compound required to scavenge 50% of the DPPH radicals, can be determined.

Signaling Pathways and Visualization

The signaling pathways that lead to the biosynthesis of this compound and the downstream effects of its biological activity are currently unknown. As research progresses, it will be crucial to elucidate these pathways to fully understand its role in plant defense and its potential for therapeutic applications. Below are hypothetical diagrams representing potential workflows and signaling cascades that could be investigated.

Caption: A generalized experimental workflow for the extraction, purification, and biological activity screening of this compound.

Caption: A hypothetical signaling pathway illustrating the induction of this compound biosynthesis in response to pathogen recognition in plants.

Conclusion and Future Directions

This compound remains a largely uncharacterized phytoalexin with potential for significant biological activity. The lack of available data underscores the need for focused research to elucidate its antimicrobial, anticancer, and antioxidant properties. The experimental protocols and conceptual frameworks provided in this technical guide offer a roadmap for future investigations. Key future research directions should include:

-

Quantitative Bioactivity Profiling: Systematic screening of purified this compound against a broad panel of fungal and bacterial pathogens, as well as various cancer cell lines, to determine its MIC and IC50 values.

-

Mechanism of Action Studies: Investigating the cellular and molecular mechanisms by which this compound exerts its biological effects.

-

Biosynthetic Pathway Elucidation: Identifying the genes and enzymes involved in the biosynthesis of this compound in Lathyrus odoratus.

-

In Vivo Studies: Evaluating the efficacy of this compound in plant disease models and preclinical animal models for cancer and other diseases.

The exploration of novel phytoalexins like this compound is essential for the discovery of new lead compounds for drug development and for a deeper understanding of the intricate chemical ecology of plant-pathogen interactions.

In-Depth Technical Guide: The Mechanism of Action of Lathodoratin

Despite a comprehensive search of available scientific literature and databases, no information was found regarding a compound named "Lathodoratin." This suggests that "this compound" may be a novel, yet-to-be-documented substance, a proprietary research compound not disclosed in public domains, or potentially a misnomer for another molecule.

Therefore, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations for the mechanism of action of a compound for which no public data exists.

Researchers, scientists, and drug development professionals seeking information on a specific compound are encouraged to:

-

Verify the spelling and nomenclature of the molecule. Chemical compounds can have multiple systematic, trivial, and proprietary names.

-

Consult specialized chemical and biological databases that may contain information on newly synthesized or less-studied molecules.

-

Review patents and conference proceedings , as these often contain the earliest disclosures of new scientific discoveries.

Should information on "this compound" become publicly available, a thorough analysis of its mechanism of action would involve the following key areas, which are standard in pharmacological and toxicological research:

-

Target Identification and Validation: Determining the specific molecular target(s) with which this compound interacts (e.g., receptors, enzymes, ion channels, nucleic acids).

-

Signal Transduction Pathways: Elucidating the downstream cellular signaling cascades that are modulated by this compound's interaction with its target(s). This would involve studying second messenger systems, protein phosphorylation events, and gene expression changes.

-

Pharmacodynamics: Quantifying the dose-response relationship of this compound, including its potency (EC50/IC50) and efficacy in relevant in vitro and in vivo models.

-

Pharmacokinetics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to understand its bioavailability and duration of action.

-

Toxicology: Assessing the potential adverse effects of this compound at various doses and exposure durations.

Without any foundational data on this compound, the creation of the requested in-depth technical guide with quantitative data tables, detailed experimental protocols, and signaling pathway diagrams is not feasible at this time.

The Biological Nexus of 3-ethyl-5,7-dihydroxy-4H-chromen-4-one: A Technical Guide for Researchers

Introduction: The chromone scaffold, a recurring motif in natural products and medicinal chemistry, has garnered significant attention for its diverse pharmacological activities. This technical guide focuses on the biological activities of 3-ethyl-5,7-dihydroxy-4H-chromen-4-one and its structurally related analogs. While specific experimental data for this exact ethyl-substituted chromone is limited in publicly available literature, this document extrapolates from the extensive research on 3-substituted and 5,7-dihydroxy-4H-chromen-4-one derivatives to provide a comprehensive overview of its predicted biological potential. This guide is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the anticancer, anti-inflammatory, and antioxidant properties associated with this class of compounds.

Predicted Biological Activities

The core structure of 5,7-dihydroxy-4H-chromen-4-one is a privileged scaffold known to impart significant biological effects. The introduction of an ethyl group at the 3-position is anticipated to modulate its lipophilicity and steric interactions with biological targets, thereby influencing its overall activity profile. Based on extensive research on analogous compounds, 3-ethyl-5,7-dihydroxy-4H-chromen-4-one is predicted to exhibit the following key biological activities:

-

Anticancer Activity: Chromone derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[1][2] The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest.[3]

-

Anti-inflammatory Activity: The 5,7-dihydroxy-chromone moiety is a well-established anti-inflammatory pharmacophore.[4][5] These compounds can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like TNF-α, IL-1β, and IL-6.[4][6]

-

Antioxidant Activity: The phenolic hydroxyl groups at positions 5 and 7 are critical for the free radical scavenging properties of these molecules.[7][8][9] They can effectively neutralize reactive oxygen species (ROS), contributing to their protective effects against oxidative stress-related diseases.[9]

-

Enzyme Inhibition: Various chromone derivatives have been identified as inhibitors of key enzymes involved in disease progression, including cyclooxygenases (COX) and lipoxygenases (LOX).[10][11]

Quantitative Data on Structurally Related Chromone Derivatives

To provide a quantitative perspective, the following tables summarize the biological activities of structurally similar chromone derivatives. These compounds share the core 5,7-dihydroxy-4H-chromen-4-one scaffold or have substitutions at the 3-position, offering valuable insights into the potential potency of 3-ethyl-5,7-dihydroxy-4H-chromen-4-one.

Table 1: Anticancer Activity of Selected Chromone Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 3-(1,3-Benzothiazol-2-yl)-7-hydroxy-2-methyl-4H-chromen-4-one derivative (7h) | HCT116 | <10 | [1] |

| 3-(1,3-Benzothiazol-2-yl)-7-hydroxy-2-methyl-4H-chromen-4-one derivative (7l) | HCT116 | <10 | [1] |

| 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one (4d) | AGS | 2.63 ± 0.17 | [3] |

| 3,6-diunsaturated 2,5-diketopiperazine derivative (11) | A549 | 1.2 | [12] |

| 3,6-diunsaturated 2,5-diketopiperazine derivative (11) | HeLa | 0.7 | [12] |

| 7,8-Dihydroxy-4-(3-hydroxy-4-methoxyphenyl)-2H-chromen-2-one (DW532) derivative (6a) | MDA-MB-468 | 0.64 | [13] |

| 7,8-Dihydroxy-4-(3-hydroxy-4-methoxyphenyl)-2H-chromen-2-one (DW532) derivative (6b) | MDA-MB-468 | 0.69 | [13] |

Table 2: Anti-inflammatory Activity of Selected Chromone Derivatives

| Compound/Derivative | Assay | Effect | Concentration | Reference |

| 5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxy-phenyl)-chromen-4-one | COX-2 Inhibition | >80% | 100 µg/ml | [5] |

| 5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxy-phenyl)-chromen-4-one | 5-LOX Inhibition | >80% | 100 µg/ml | [5] |

| 5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxy-phenyl)-chromen-4-one | TNF-α Production Inhibition | >80% | 100 µg/ml | [5] |

| Chromone derivative 3 | NO Production Inhibition | Significant | 5-20 µM | [4] |

| Chromone derivative 3 | TNF-α, IL-6, IL-1β Production Reduction | Significant | 5-20 µM | [4] |

| 7-hydroxy-6-methoxy-2-(2-phenylethyl)chromone (3) | Superoxide Anion Generation Inhibition | IC50 = 4.62 ± 1.48 µM | - | [14] |

| Velutin (6) | Superoxide Anion Generation Inhibition | IC50 = 1.78 ± 0.35 µM | - | [14] |

| 7-hydroxy-6-methoxy-2-(2-phenylethyl)chromone (3) | Elastase Release Inhibition | IC50 = 3.91 ± 0.87 µM | - | [14] |

Table 3: Antioxidant Activity of Selected Chromone Derivatives

| Compound/Derivative | Assay | Activity/EC50 | Reference |

| Fisetin (3,7,3',4'-OH) | DPPH Radical Scavenging | EC50 = 21.53 ± 3.89 µM | [15] |

| Luteolin (5,7,3',4'-OH) | DPPH Radical Scavenging | EC50 = 17.64 ± 2.33 µM | [15] |

| Quercetin (3,5,7,3',4'-OH) | DPPH Radical Scavenging | EC50 = 16.42 ± 1.67 µM | [15] |

| 7,8-Dihydroxy-2-(3'-trifluoromethylphenyl)-3-(3''-trifluoromethylbenzoyl) chromone (32) | DPPH Radical Scavenging | Stronger than BHT, Vit E, Trolox | - |

| 7,8-Dihydroxy-2-(3'-trifluoromethylphenyl)-3-(3''-trifluoromethylbenzoyl) chromone (32) | Metal Chelating (Fe2+) | Stronger than BHT, Vit E, Trolox | - |

| 5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxy-phenyl)-chromen-4-one | DPPH Radical Scavenging | 40% inhibition at 100 µg/ml | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the biological activities of chromone derivatives.

Anticancer Activity: MTT Cell Viability Assay

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan crystals can be solubilized and quantified by spectrophotometry.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., HCT116, HeLa, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[1]

-

Compound Treatment: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Dilute the stock solution with cell culture medium to achieve the desired final concentrations. Add the compound solutions to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours).[1]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.[12]

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).

Principle: Nitric oxide production is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Protocol:

-

Cell Culture: Culture RAW 264.7 macrophage cells in 96-well plates.

-

Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour. Subsequently, stimulate the cells with LPS (1 µg/mL) for 24 hours.[16]

-

Supernatant Collection: After incubation, collect the cell culture supernatant.

-

Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature. Then, add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition compared to the LPS-treated control.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is a common and rapid method to evaluate the free radical scavenging ability of a compound.

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.

Protocol:

-

Reaction Mixture: In a 96-well plate, add 100 µL of a methanolic solution of the test compound at various concentrations.

-

DPPH Addition: Add 100 µL of a freshly prepared methanolic solution of DPPH (e.g., 0.1 mM) to each well.[15]

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample. The EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from the dose-response curve.[15]

Visualizing the Mechanisms: Signaling Pathways and Workflows

To better illustrate the complex biological processes and experimental designs, the following diagrams are provided in the DOT language for Graphviz.

Signaling Pathways in Inflammation and Cancer

Chromone derivatives often exert their anti-inflammatory and anticancer effects by modulating key cellular signaling pathways.

References

- 1. Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chromanone derivatives: Evaluating selective anticancer activity across human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Natural chromones as potential anti-inflammatory agents: Pharmacological properties and related mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5,7-dihydroxy-2-(3-hydroxy-4, 5-dimethoxy-phenyl)-chromen-4-one-a flavone from Bruguiera gymnorrhiza displaying anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Screening Anti-Inflammatory Effects of Flavanones Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro antioxidant activity study of novel chromone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Investigations on Antioxidant Behaviour of Chromone Based Semicarbazones : Oriental Journal of Chemistry [orientjchem.org]

- 9. Studies on the antioxidant activities of some new chromone compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Exploring Biological Activity of 4-Oxo-4H-furo[2,3-h]chromene Derivatives as Potential Multi-Target-Directed Ligands Inhibiting Cholinesterases, β-Secretase, Cyclooxygenase-2, and Lipoxygenase-5/15 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. New Flavones, a 2-(2-Phenylethyl)-4H-chromen-4-one Derivative, and Anti-Inflammatory Constituents from the Stem Barks of Aquilaria sinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Lathodoratin: A Technical Guide on its Discovery and Phytoalexin Role

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lathodoratin is a naturally occurring 3-ethylchromone that has been identified as a phytoalexin in the sweet pea, Lathyrus odoratus. This technical guide provides a comprehensive overview of the discovery, historical research, and known biological activities of this compound. It includes its physicochemical properties, a summary of its antifungal activity, and a detailed exploration of its biosynthetic pathway. This document aims to serve as a foundational resource for researchers interested in the further investigation and potential therapeutic applications of this unique plant-derived compound.

Introduction

This compound (3-ethyl-5,7-dihydroxy-4H-chromen-4-one) is a chromone derivative first isolated from the sweet pea, Lathyrus odoratus[1][2]. It belongs to a class of phenolic compounds that are of significant interest due to their diverse biological activities. The discovery of this compound was a result of investigations into the chemical defense mechanisms of plants, specifically the production of antimicrobial compounds called phytoalexins in response to fungal infection.

Discovery and Historical Research

This compound was first reported in 1980 by Robeson, Ingham, and Harborne. Their research focused on identifying the phytoalexins produced by Lathyrus odoratus when challenged with the fungus Helminthosporium carbonum. Alongside this compound, its 7-O-methyl ether derivative, methyl-lathodoratin, was also identified[2].

Subsequent research delved into the biosynthesis of this unique 3-ethylchromone. Studies revealed that the carbon skeleton of this compound is derived from two distinct biosynthetic pathways: the phloroglucinol ring is formed from the acetate-malonate pathway, while the ethyl group and the adjacent two carbons of the pyrone ring originate from the amino acid L-isoleucine. This biosynthetic origin distinguishes it from many other chromones.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₁₁H₁₀O₄ | [Source] |

| Molecular Weight | 206.19 g/mol | [Source] |

| IUPAC Name | 3-ethyl-5,7-dihydroxy-4H-chromen-4-one | [Source] |

| CAS Number | 76693-50-0 | [Source] |

| Appearance | Solid (predicted) | |

| Solubility | Soluble in DMSO (predicted) |

Biological Activity

The primary reported biological activity of this compound is its function as a phytoalexin, exhibiting antifungal properties.

Antifungal Activity

Experimental Protocols

Detailed experimental protocols from the original discovery paper are not fully accessible. However, based on standard phytochemical and microbiological practices, a generalized workflow for the discovery and characterization of a phytoalexin like this compound can be outlined.

General Workflow for Phytoalexin Discovery

Caption: Generalized workflow for the discovery of phytoalexins.

Biosynthesis of this compound

The biosynthesis of this compound is a key area of its historical research. The pathway involves the condensation of precursors from two major metabolic routes.

Caption: Biosynthetic pathway of this compound.

Conclusion and Future Perspectives

This compound remains a sparsely studied natural product with established origins as a phytoalexin. While its discovery and biosynthesis have been documented, a significant gap exists in the literature regarding its full biological activity profile and mechanism of action. Future research should focus on:

-

Re-isolation and full spectroscopic characterization: Modern analytical techniques could provide more detailed structural information.

-

Comprehensive biological screening: Evaluating this compound against a broad panel of fungal and bacterial pathogens, as well as in assays for other activities such as antioxidant, anti-inflammatory, and anticancer effects, is warranted.

-

Total synthesis: A robust synthetic route would enable the production of larger quantities for in-depth biological studies and the generation of analogues for structure-activity relationship (SAR) studies.

The unique 3-ethylchromone scaffold of this compound presents an interesting template for the development of new therapeutic agents, particularly in the realm of antifungal drug discovery.

References

The Enigmatic Role of Lathodoratin in Plant Defense: A Technical Overview

For Immediate Release

[City, State] – [Date] – While the world of plant defense mechanisms is rich with well-studied compounds, lathodoratin, a phytoalexin found in sweet pea (Lathyrus odoratus), remains a subject of considerable scientific curiosity. This technical guide synthesizes the current, albeit limited, understanding of this compound's role in plant defense, targeting researchers, scientists, and professionals in drug development. Due to a notable scarcity of specific quantitative and mechanistic data in publicly accessible scientific literature, this guide will also leverage established principles from related isoflavonoid phytoalexins to provide a foundational framework for future research.

Introduction to this compound

This compound is classified as an isoflavonoid, a class of secondary metabolites well-known for their roles as phytoalexins. Phytoalexins are antimicrobial compounds that are synthesized by and accumulate in plants after exposure to pathogenic microorganisms. Specifically, this compound is a 3-ethylchromone, a structural characteristic that distinguishes it from more commonly studied isoflavones. Its presence in Lathyrus odoratus suggests a role in the plant's defense against fungal pathogens. However, a comprehensive understanding of its specific targets, efficacy, and the signaling cascades it influences is yet to be fully elucidated.

Quantitative Data on Antifungal Activity

A thorough review of scientific databases reveals a significant gap in the availability of quantitative data regarding this compound's antifungal activity. To fulfill the core requirement of presenting quantitative data, a template table is provided below. This table is intended for researchers to populate as data becomes available from future studies. The metrics included, such as Minimum Inhibitory Concentration (MIC), are standard in the field for assessing the efficacy of antimicrobial compounds.

Table 1: Antifungal Activity of this compound (Hypothetical Data)

| Fungal Pathogen | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

|---|---|---|---|

| Botrytis cinerea | Data not available | Data not available | |

| Fusarium oxysporum | Data not available | Data not available | |

| Phytophthora infestans | Data not available | Data not available |

| Colletotrichum trifolii| Data not available | Data not available | |

Note: The absence of data in this table highlights a critical area for future research. Establishing the MIC values of this compound against a range of plant pathogens is a fundamental step in characterizing its role in plant defense.

Experimental Protocols

Proposed Protocol for this compound Extraction and Purification

This protocol is a hypothetical workflow based on common phytoalexin extraction techniques.

-

Elicitation: Induce the production of this compound in Lathyrus odoratus seedlings or cell cultures by treating with a fungal elicitor (e.g., cell wall fragments from a non-pathogenic fungus) or an abiotic stressor like copper chloride.

-

Harvesting and Homogenization: Harvest plant tissue (e.g., cotyledons, leaves) after a suitable incubation period (e.g., 24-72 hours) and immediately freeze in liquid nitrogen. Grind the frozen tissue to a fine powder.

-

Solvent Extraction: Extract the powdered tissue with a polar solvent such as 80% methanol or ethanol at a ratio of 1:10 (w/v). Sonicate the mixture for 30 minutes and then stir at room temperature for 24 hours.

-

Filtration and Concentration: Filter the extract through cheesecloth and then Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C.

-

Liquid-Liquid Partitioning: Resuspend the concentrated extract in water and perform liquid-liquid partitioning with a non-polar solvent like n-hexane to remove lipids and pigments. Subsequently, partition the aqueous phase against a solvent of intermediate polarity, such as ethyl acetate, to extract the isoflavonoids.

-

Purification: Further purify the ethyl acetate fraction using column chromatography (e.g., silica gel or Sephadex LH-20) with a gradient of solvents (e.g., hexane:ethyl acetate or chloroform:methanol). Monitor fractions by thin-layer chromatography (TLC) and pool those containing the compound of interest. Final purification can be achieved by preparative High-Performance Liquid Chromatography (HPLC).

Proposed HPLC-UV Method for Quantification

A quantitative HPLC method with UV detection would be suitable for determining the concentration of this compound in plant extracts.

-

Chromatographic System: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. A typical gradient might start at 10% B, increasing to 90% B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Based on the chromone structure, a UV detection wavelength in the range of 254-320 nm should be appropriate. The optimal wavelength would need to be determined by acquiring a UV spectrum of purified this compound.

-

Quantification: Create a calibration curve using a purified and quantified this compound standard. The concentration in unknown samples can be determined by comparing their peak areas to the calibration curve.

Proposed workflow for the extraction and purification of this compound.

Biosynthesis and Signaling Pathways

The biosynthesis of isoflavonoids is a well-characterized branch of the phenylpropanoid pathway. While the specific enzymes for the final steps leading to this compound are not fully identified, a putative pathway can be inferred.

Putative biosynthetic pathway of this compound.

The signaling pathways through which phytoalexins like this compound exert their defensive functions and how their own biosynthesis is regulated are complex. Generally, the perception of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) at the plant cell surface triggers a signaling cascade. This often involves an influx of calcium ions (Ca²⁺) and the production of reactive oxygen species (ROS). These early signals activate downstream mitogen-activated protein kinase (MAPK) cascades, which in turn phosphorylate transcription factors that upregulate the expression of defense-related genes, including those for phytoalexin biosynthesis. Hormones such as jasmonic acid (JA) and salicylic acid (SA) are also key players in orchestrating these defense responses.

There is currently no direct evidence linking this compound to a specific signaling pathway. Future research should investigate whether this compound can induce defense responses in neighboring cells or tissues, and whether its production is dependent on the JA or SA signaling pathways.

Generalized plant defense signaling pathway leading to phytoalexin production.

Conclusion and Future Directions

This compound represents an intriguing yet underexplored component of the plant defense arsenal. This guide has outlined the current state of knowledge and provided a framework for future investigation. Key research priorities should include:

-

Quantitative Bioassays: Determining the MICs of purified this compound against a broad range of phytopathogenic fungi.

-

Protocol Validation: Developing and validating robust protocols for the extraction and quantification of this compound.

-

Mechanistic Studies: Elucidating the specific biosynthetic pathway and identifying the enzymes involved.

-

Signaling Pathway Analysis: Investigating the upstream signaling components that regulate this compound biosynthesis and the downstream effects of this compound on plant cells.

Addressing these knowledge gaps will be crucial for a comprehensive understanding of this compound's role in plant immunity and for exploring its potential applications in agriculture and medicine.

Lathodoratin: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lathodoratin is a phytoalexin, a class of antimicrobial compounds produced by plants in response to stress, such as pathogen attack. First identified in the sweet pea (Lathyrus odoratus), this isoflavonoid compound has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a detailed, albeit partially hypothetical, experimental protocol for its isolation and characterization, and a summary of its known biological activities. The guide also features a representative signaling pathway for phytoalexin biosynthesis, offering a framework for understanding its regulation.

Physicochemical Properties of this compound

This compound is a moderately small organic molecule with the following key characteristics:

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₀O₄ | [1][2] |

| Molecular Weight | 206.19 g/mol | [1] |

| IUPAC Name | 3-ethyl-5,7-dihydroxy-4H-chromen-4-one | [1] |

| CAS Number | 76693-50-0 | [1] |

| Appearance | Solid powder | [1] |

| Solubility | Soluble in DMSO | [1] |

Experimental Protocols

The following protocols are based on established methods for phytoalexin induction and isolation. Specific parameters for this compound may require optimization.

Elicitation and Isolation of this compound from Lathyrus odoratus

This protocol describes the induction of this compound production in sweet pea pods and its subsequent extraction and purification.

Materials:

-

Fresh, immature pods of Lathyrus odoratus

-

Aqueous solution of copper sulfate (CuSO₄), 2% (w/v)

-

Ethanol

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Elicitation:

-

Wash the sweet pea pods with distilled water and gently pat them dry.

-

Apply the 2% CuSO₄ solution to the surface of the pods. This can be done by spraying or by dropping the solution into opened pods.

-

Incubate the treated pods in a humid environment at room temperature for 48-72 hours to allow for the induction of phytoalexin biosynthesis.

-

-

Extraction:

-

After incubation, chop the pods into small pieces.

-

Submerge the chopped pods in ethanol and extract at room temperature for 24 hours.

-

Filter the extract to remove solid plant material.

-

Concentrate the ethanolic extract under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Resuspend the concentrated extract in a minimal amount of a suitable solvent and perform a liquid-liquid partition with ethyl acetate and water.

-

Separate the ethyl acetate phase, which will contain this compound, and dry it over anhydrous sodium sulfate.

-

Concentrate the ethyl acetate extract.

-

Perform column chromatography on silica gel. A typical mobile phase could be a gradient of hexane and ethyl acetate.

-

Monitor the fractions by TLC, visualizing the spots under UV light. This compound-containing fractions can be identified by comparison with a standard if available, or by subsequent analytical characterization.

-

Combine the pure fractions and evaporate the solvent to yield purified this compound.

-

Characterization of this compound

Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure. Expected signals would correspond to the ethyl group, the aromatic protons, and the dihydroxy-substituted benzene ring.

-

-

Infrared (IR) Spectroscopy:

-

Obtain an IR spectrum to identify functional groups. Key absorptions would be expected for the hydroxyl (-OH) groups, the carbonyl (C=O) group of the chromenone, and the aromatic C-H and C=C bonds.

-

-

Ultraviolet-Visible (UV-Vis) Spectroscopy:

-

Record the UV-Vis spectrum in a suitable solvent (e.g., ethanol or methanol) to determine the wavelengths of maximum absorption, which are characteristic of the chromone chromophore.

-

-

Mass Spectrometry (MS):

-

Perform mass spectrometry to determine the exact molecular weight and fragmentation pattern, further confirming the identity of the compound.

-

Biological Activity

Signaling Pathway

The biosynthesis of phytoalexins like this compound is a complex process initiated by the recognition of elicitors, which can be molecules from a pathogen or signals of cellular damage. This recognition triggers a signal transduction cascade that leads to the activation of defense-related genes and the subsequent production of antimicrobial compounds.

Caption: A generalized signaling pathway for phytoalexin biosynthesis.

Conclusion

This compound represents an intriguing natural product with potential applications in agriculture and medicine. While its fundamental physicochemical properties are known, a significant opportunity exists for further research to fully characterize its biological activities, elucidate its precise mechanism of action, and optimize its production and purification. This guide provides a foundational resource for scientists and researchers embarking on the study of this promising phytoalexin.

References

Methodological & Application

Lathodoratin from Sweet Pea (Lathyrus odoratus): A Detailed Application Note and Protocol for Extraction, and Potential Bioactivity Assessment

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the extraction of lathodoratin, a flavonoid found in sweet pea (Lathyrus odoratus). While specific detailed protocols for this compound are not extensively documented in publicly available literature, this application note consolidates general flavonoid extraction and purification principles to propose a robust workflow. Methodologies for extraction, purification, and quantification are presented, alongside a discussion of the potential antioxidant and anti-inflammatory activities of this compound based on the known functions of similar flavonoids. This guide is intended to serve as a foundational resource for researchers interested in isolating and characterizing this compound for further investigation.

Introduction to this compound

This compound is a flavonoid with the chemical formula C11H10O4 and a molecular weight of 206.19 g/mol . Its IUPAC name is 3-ethyl-5,7-dihydroxy-4H-chromen-4-one. Found in the sweet pea plant (Lathyrus odoratus), this compound belongs to a class of secondary metabolites known for their diverse biological activities. Flavonoids, in general, are recognized for their antioxidant, anti-inflammatory, and other health-benefiting properties, making this compound a compound of interest for phytochemical and pharmacological research.

Table 1: Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C11H10O4 |

| Molecular Weight | 206.19 g/mol |

| IUPAC Name | 3-ethyl-5,7-dihydroxy-4H-chromen-4-one |

| Appearance | Solid powder |

| Solubility | Soluble in DMSO |

Experimental Protocols

This section outlines two potential methods for the extraction and subsequent purification of this compound from sweet pea flowers.

Plant Material and Preparation

Fresh sweet pea flowers (Lathyrus odoratus) should be harvested at full bloom. The petals are the primary source and should be separated from other floral parts. For optimal extraction, the petals can be either used fresh or air-dried in the shade to preserve the chemical integrity of the flavonoids. Once dried, the petals should be ground into a fine powder.

Extraction Method 1: Hot Water Extraction

This method is based on a patent for obtaining sweet pea extract and is suitable for polar compounds.

Protocol:

-

Extraction: To 1 kg of fresh sweet pea flowers, add approximately 2 kg of distilled water. Heat the mixture to 90°C for 10 minutes with constant stirring.

-

Initial Filtration: Filter the hot extract through a 10 µm filter to remove coarse plant material.

-

Ethanol Precipitation: To the filtrate, add 300 g of 95% ethanol and refrigerate at 5°C for 24 hours. This step helps to precipitate out less soluble compounds.

-

Secondary Filtration: Remove the resulting insoluble matter by filtering through a 0.45 µm filter.

-

Concentration: The resulting aqueous extract can be concentrated under reduced pressure using a rotary evaporator to yield a crude this compound-containing extract.

Extraction Method 2: Methanolic Extraction

This is a common method for extracting flavonoids from plant materials.

Protocol:

-

Maceration: Macerate 100 g of powdered, dried sweet pea petals in 1 L of 80% methanol for 24 hours at room temperature with occasional shaking.

-

Filtration: Filter the extract through Whatman No. 1 filter paper.

-

Repeated Extraction: Repeat the extraction process with the residue two more times to ensure complete extraction of flavonoids.

-

Solvent Evaporation: Combine the filtrates and evaporate the methanol under reduced pressure at 40°C using a rotary evaporator to obtain the crude methanolic extract.

-

Liquid-Liquid Partitioning:

-

Suspend the crude extract in distilled water.

-

Perform successive partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. This compound, being a moderately polar flavonoid, is expected to be enriched in the ethyl acetate fraction.

-